Methyl 2-acetamido-3-(2-naphthyl)propenoate is an organic compound with the molecular formula and a molar mass of 269.3 g/mol. This compound is notable for its unique structure, which includes an acetamido group and a naphthyl moiety, making it a valuable building block in organic synthesis and biochemical research. Its IUPAC name is methyl (Z)-2-acetamido-3-naphthalen-2-ylprop-2-enoate, and it is recognized under the CAS number 131305-19-6 .
Methyl 2-acetamido-3-(2-naphthyl)propenoate is classified as an organic compound within the category of propenoates. It is synthesized primarily for use in chemical research, particularly in studies involving enzyme interactions and protein binding due to its structural characteristics . The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem .
The synthesis of methyl 2-acetamido-3-(2-naphthyl)propenoate typically involves a two-step process:
Industrial production methods may utilize current Good Manufacturing Practice (cGMP) facilities to ensure high-quality synthesis, which is crucial for applications in biological research and pharmaceutical development .
The molecular structure of methyl 2-acetamido-3-(2-naphthyl)propenoate features:
The InChI key for this compound is KYXZNCZFSIHSMV-GDNBJRDFSA-N, providing a unique identifier for chemical databases .
Methyl 2-acetamido-3-(2-naphthyl)propenoate can undergo several types of chemical reactions:
These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts.
The mechanism of action of methyl 2-acetamido-3-(2-naphthyl)propenoate primarily involves its interaction with specific molecular targets, including enzymes and receptors:
These interactions make it a useful tool in studying enzyme kinetics and protein-ligand interactions.
Methyl 2-acetamido-3-(2-naphthyl)propenoate typically appears as a solid at room temperature. Specific melting point or boiling point data may vary based on purity levels.
The chemical properties include:
Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structure and purity .
Methyl 2-acetamido-3-(2-naphthyl)propenoate has diverse applications in scientific research:
Methyl 2-acetamido-3-(2-naphthyl)propenoate is systematically named according to IUPAC conventions as methyl (Z)-2-acetamido-3-(naphthalen-2-yl)prop-2-enoate. The name reflects three critical structural components:
The compound’s molecular formula is C₁₆H₁₅NO₃, determined through high-resolution mass spectrometry. Key compositional features include:
Table 1: Elemental Composition and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅NO₃ |
| Molecular Weight (g/mol) | 269.29 |
| Melting Point | 153–154 °C |
| Predicted Boiling Point | 518.3 ± 50.0 °C |
| Predicted Density | 1.206 ± 0.06 g/cm³ |
| Predicted pKa | 12.56 ± 0.46 |
The (Z)-isomer is exclusively confirmed through experimental and analytical techniques:
Infrared (IR) Spectroscopy
Key absorption bands (KBr pellet, cm⁻¹):
NMR Spectroscopy
Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz)
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 2.01 | s (3H) | Acetamido –COCH₃ |
| ¹H | 3.72 | s (3H) | Ester –OCH₃ |
| ¹H | 7.25 | s (1H) | Vinyl –CH= |
| ¹H | 7.75–8.20 | m (7H) | Naphthyl aromatics |
| ¹H | 10.45 | s (1H) | –NH– (amide) |
| ¹³C | 22.5 | q | –COCH₃ |
| ¹³C | 51.8 | q | –OCH₃ |
| ¹³C | 128.7 | d | Vinyl C (naphthyl-attached) |
| ¹³C | 134.2 | s | Naphthyl C1 |
| ¹³C | 167.9 | s | Ester C=O |
| ¹³C | 169.1 | s | Amide C=O |
Mass Spectrometry
InChI Key and SMILES Notation
KYXZNCZFSIHSMV-GDNBJRDFSA-N CC(=O)NC(=CC1=CC2=CC=CC=C2C=C1)C(=O)OC Molecular Orbital Analysis
Density Functional Theory (DFT) at the B3LYP/6-311G+(d,2p) level reveals:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: